3-[(Benzylsulfanyl)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Benzyl [6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal. This reaction proceeds through a cyclocondensation mechanism to form the triazolothiadiazole ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl [6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions would result in various benzyl derivatives .
Scientific Research Applications
Benzyl [6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of benzyl [6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. For example, it can inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Differing in the position of the triazole ring fusion, this compound also exhibits antimicrobial and anticancer properties.
Uniqueness
Benzyl [6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .
Properties
Molecular Formula |
C18H16N4S2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4S2/c1-13-7-5-6-10-15(13)17-21-22-16(19-20-18(22)24-17)12-23-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
InChI Key |
IJASMAACZASBTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4 |
Origin of Product |
United States |
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